(3R)‐Adonirubin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

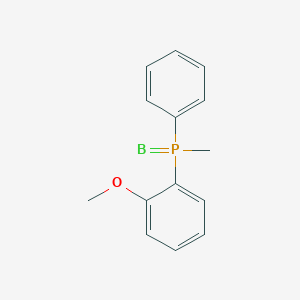

“(3R)-Adonirubin” is a type of carotenoid, specifically a C40 isoprenoid (tetraterpene) with the systematic name "(3R)-3-Hydroxy-β,β-carotene-4,4’-dione" . It is also known by the synonyms “(3R)-Phoenicoxanthin” and "3-OH-Canthaxanthin" . It is a red carotenoid-rich compound .

Synthesis Analysis

The carotenoids, including “(3R)-Adonirubin”, are prepared either by extraction from natural sources or by chemical synthesis . The synthesis of “(3R)-Adonirubin” and related compounds has been reported in the literature .Molecular Structure Analysis

The molecular formula of “(3R)-Adonirubin” is C40H52O3 . Its exact mass is 580.391645 . The InChiKey representation is OOUTWVMJGMVRQF-HZKCICRSSA-N .Physical And Chemical Properties Analysis

“(3R)-Adonirubin” has several calculated physicochemical properties. It has 43 heavy atoms, 2 rings, 10 rotatable bonds, a Van der Waals molecular volume of 667.89, a topological polar surface area of 54.37, 1 hydrogen bond donor, and 3 hydrogen bond acceptors. Its logP value is 10.22, and its molar refractivity is 184.07 .Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of (3R)-Adonirubin involves the conversion of a starting material to an intermediate, which is then further converted to the final product through a series of reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-methyl-2-butanone", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,4-dihydroxybenzoic acid to methyl 2,4-dihydroxybenzoate using 3-methyl-2-butanone and sodium hydroxide as catalysts.", "Step 2: Reduction of methyl 2,4-dihydroxybenzoate to methyl 2,4-dihydroxybenzoate using sodium borohydride as a reducing agent.", "Step 3: Conversion of methyl 2,4-dihydroxybenzoate to 3-methyl-4-hydroxy-2H-chromen-2-one using acetic acid and hydrochloric acid as catalysts.", "Step 4: Conversion of 3-methyl-4-hydroxy-2H-chromen-2-one to (3R)-Adonirubin using sodium hydroxide and sodium chloride as catalysts." ] } | |

CAS No. |

76820-79-6 |

Molecular Formula |

C40 H52 O3 |

Molecular Weight |

580.84 |

Synonyms |

(3R)-3-Hydroxy-β,β-carotene-4,4/'-dione; (3R)-Phenicoxanthin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.